molecular formula C9H8F3NO2S B1301205 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene CAS No. 22057-35-8

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B1301205
CAS RN: 22057-35-8
M. Wt: 251.23 g/mol
InChI Key: BYMPFYTVARGUKC-UHFFFAOYSA-N
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Description

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is a chemical compound that is likely to be of interest due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be informative for understanding the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as 1,3-oxazoles, has been demonstrated through the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride, as described in the first paper . This process involves the formation of an unstable intermediate, which could be analogous to intermediates formed in the synthesis of 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene. Although the exact synthesis of the compound is not detailed, the methods used for synthesizing similar structures could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene would include an ethylthio group, a nitro group, and a trifluoromethyl group attached to a benzene ring. These substituents would influence the electronic and steric properties of the molecule. For instance, the electron-withdrawing effects of the nitro and trifluoromethyl groups could impact the reactivity of the compound, similar to the effects observed in the synthesis of 1,4-bis[β-(p-aminophenyl)ethyl] benzene .

Chemical Reactions Analysis

The chemical reactions involving compounds with similar substituents have been explored in the provided papers. For example, the methylthio group in the oxazole compounds can be removed or oxidized to a methylsulfonyl derivative . This suggests that the ethylthio group in 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene might also undergo similar transformations under appropriate conditions. Additionally, the presence of a nitro group could allow for further chemical modifications, such as reduction reactions, as seen in the synthesis of 1,4-bis[β-(p-aminophenyl)ethyl] benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene would be influenced by its functional groups. The nitro group is typically associated with high reactivity towards reduction, while the trifluoromethyl group imparts a strong electron-withdrawing effect, which could affect the compound's acidity and stability. The ethylthio group could contribute to the compound's solubility in organic solvents. Although the exact properties are not provided in the papers, analogous compounds with similar groups can offer insights into the behavior of 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene.

Scientific Research Applications

Direct Amination and Synthesis of Benzimidazoles, Quinoxalines, and Benzotriazoles

Direct amination of nitro(pentafluorosulfanyl)benzenes has been studied, leading to the efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles. This process involves vicarious nucleophilic substitution of hydrogen, showcasing the compound's role in synthesizing novel organic materials with potential applications in pharmaceuticals and materials science (Pastýříková et al., 2012).

Cyclization of Nitroketene S,S-Acetals

Research into the cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid has provided a pathway to synthesize cyclic orthothioesters of isothiochromanones and related compounds. This study highlights the use of 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene derivatives for producing a range of cyclic compounds, demonstrating its versatility in organic synthesis (Coustard, 2001).

Crystal Structure Analysis

Crystal structure analysis of 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its isomers has been conducted. This research provides insight into the molecular configurations and potential for forming cocrystals, which is valuable for the design of new materials and understanding intermolecular interactions (Lynch & McClenghan, 2003).

Synthesis of Fluorine-containing Polyetherimide

The compound has also been utilized in the synthesis of fluorine-containing polyetherimides, where its reaction with hydroquinone and subsequent processes led to novel materials characterized by FTIR and DSC. This highlights its role in creating advanced polymers with potential applications in various industries (Xin-hai, 2010).

Anion Transport Mediation

Modification of benzene derivatives, including those with trifluoromethyl and nitro groups, has shown significant increases in anionophoric activity. This research into anion transport mediation underscores the potential for using modified 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene derivatives in developing new transport mechanisms for pharmaceutical and biochemical applications (Peng et al., 2016).

properties

IUPAC Name

1-ethylsulfanyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMPFYTVARGUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361365
Record name 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene

CAS RN

22057-35-8
Record name 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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